molecular formula C10H11BrO B3224709 3-(4-Bromophenyl)cyclobutanol CAS No. 1236410-46-0

3-(4-Bromophenyl)cyclobutanol

Cat. No.: B3224709
CAS No.: 1236410-46-0
M. Wt: 227.10
InChI Key: DUZJORQWSPNAKY-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)cyclobutanol is an organic compound with the molecular formula C10H11BrO It is characterized by a cyclobutanol ring substituted with a 4-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)cyclobutanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzyl chloride with cyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)cyclobutanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a phenylcyclobutanol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as Jones reagent or PCC (Pyridinium chlorochromate) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: 3-(4-Bromophenyl)cyclobutanone

    Reduction: 3-Phenylcyclobutanol

    Substitution: 3-(4-Aminophenyl)cyclobutanol or 3-(4-Thiocyanatophenyl)cyclobutanol

Scientific Research Applications

3-(4-Bromophenyl)cyclobutanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)cyclobutanol involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)cyclobutanol
  • 3-(4-Fluorophenyl)cyclobutanol
  • 3-(4-Methylphenyl)cyclobutanol

Uniqueness

3-(4-Bromophenyl)cyclobutanol is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-(4-bromophenyl)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-7(2-4-9)8-5-10(12)6-8/h1-4,8,10,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZJORQWSPNAKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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